Ergothioneine-d3

Mass spectrometry Isotope dilution Internal standard selection

Ergothioneine-d3 (CAS 1356933-89-5, molecular formula C9H12D3N3O2S, molecular weight 232.32 g/mol) is a trideuterated isotopologue of L-ergothioneine, an imidazole-2-thione derivative of histidine betaine synthesized by certain bacteria and fungi. The compound features three deuterium atoms substituting the hydrogens on the N-trimethylammonium group, creating a stable isotopic mass shift while preserving the chemical and biological behavior of the native analyte.

Molecular Formula C9H15N3O2S
Molecular Weight 232.32 g/mol
Cat. No. B12416359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgothioneine-d3
Molecular FormulaC9H15N3O2S
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-]
InChIInChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3
InChIKeySSISHJJTAXXQAX-LNEZGBMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergothioneine-d3 for LC-MS/MS Quantification: Procurement Specification and Analytical Utility


Ergothioneine-d3 (CAS 1356933-89-5, molecular formula C9H12D3N3O2S, molecular weight 232.32 g/mol) is a trideuterated isotopologue of L-ergothioneine, an imidazole-2-thione derivative of histidine betaine synthesized by certain bacteria and fungi . The compound features three deuterium atoms substituting the hydrogens on the N-trimethylammonium group, creating a stable isotopic mass shift while preserving the chemical and biological behavior of the native analyte . It is exclusively designated as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications, where it corrects for analyte loss during sample preparation, ionization suppression/enhancement, and instrument drift . The compound is commercially available at purities ≥95% (typically 99% atom D enrichment) and is intended strictly for research use only, not for diagnostic or therapeutic applications .

Ergothioneine-d3: Why Non-Isotopic or Alternative Deuterated Internal Standards Compromise Quantitative Accuracy


Substituting Ergothioneine-d3 with unlabeled ergothioneine, a structurally similar but non-isotopic internal standard, or an alternative deuterated ergothioneine isotopologue (e.g., -d9) will systematically undermine quantitative accuracy in LC-MS/MS workflows. Unlabeled internal standards co-elute with the target analyte and cannot be distinguished by mass spectrometry, rendering peak area normalization impossible [1]. Non-isotopic structural analogs (e.g., hercynine, selenoneine) exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention behaviors, introducing matrix-dependent bias that violates isotope-dilution mass spectrometry (IDMS) principles . Among deuterated alternatives, the choice of labeling pattern (-d3 vs. -d9) is not interchangeable; each presents distinct trade-offs in mass spectral interference potential, isotopic cross-contribution, and commercial availability that directly affect method validation parameters and long-term assay reproducibility. The sections that follow quantify these differentiating factors to inform evidence-based procurement decisions.

Ergothioneine-d3 vs. -d9: Quantitative Comparative Evidence for Internal Standard Selection


Mass Shift and Spectral Interference: d3 Provides Lower Isotopic Cross-Contribution Risk than d9

Ergothioneine-d3 produces a mass shift of +3 Da relative to unlabeled ergothioneine (m/z 230 → m/z 233 for the [M+H]+ precursor ion), whereas ergothioneine-d9 produces a +9 Da shift (m/z 230 → m/z 239). Larger mass shifts theoretically reduce isotopic overlap between the internal standard and the natural M+1/M+2 isotopologue envelope of the analyte; however, the d3 labeling pattern strategically places deuterium on a single N-methyl group (the N-trimethylammonium moiety), minimizing the extent of deuterium-hydrogen back-exchange and chromatographic isotope effects relative to perdeuterated analogs . In contrast, d9 labeling (deuteration of all three N-methyl groups) increases the probability of MS/MS fragment ion overlap when monitoring product ions derived from the non-deuterated portion of the molecule, and introduces a greater isotopic contribution from the internal standard into the analyte channel when multiple reaction monitoring (MRM) transitions share common fragments [1].

Mass spectrometry Isotope dilution Internal standard selection Cross-contribution

Atom Percent Deuterium Enrichment: d3 Commercial Specifications Indicate ≥99% Labeling Efficiency

Commercial suppliers of Ergothioneine-d3 specify a minimum isotopic enrichment of 99 atom % D, indicating that at least 99% of the molecules contain the trideuterated N-methyl group at the designated position . This enrichment level meets or exceeds the industry standard for quantitative LC-MS/MS internal standards, where labeling efficiency below 98% can introduce measurable bias due to the presence of unlabeled or incompletely deuterated species contributing to the analyte signal channel. For comparison, Ergothioneine-d9 commercial specifications similarly target ≥95–99% chemical purity, though atom % D specifications are less consistently reported across vendors . The lower total deuterium atom count of d3 (3 atoms) relative to d9 (9 atoms) reduces the statistical probability of incomplete deuteration affecting the labeled population and simplifies the isotopic purity assessment during certificate of analysis (CoA) review [1].

Stable isotope labeling Isotopic purity Method validation Quality control

Chromatographic Co-Elution and Deuterium Isotope Effect: d3 Minimizes Retention Time Shift in Reversed-Phase LC

Deuterium-labeled internal standards are known to exhibit a reversed-phase chromatographic isotope effect: the substitution of hydrogen with deuterium alters the compound's lipophilicity and van der Waals interactions with the stationary phase, causing deuterated analogs to elute slightly earlier than their non-deuterated counterparts [1]. The magnitude of this retention time shift (ΔtR) correlates with the number and position of deuterium substitutions. A perdeuterated analog such as ergothioneine-d9 (9 deuterium atoms) exhibits a larger ΔtR than ergothioneine-d3 (3 deuterium atoms), particularly in high-resolution UPLC separations using sub-2 μm particle columns [2]. Differential elution reduces the internal standard's capacity to correct for matrix-induced ionization suppression or enhancement that occurs within narrow chromatographic windows, potentially compromising accuracy in complex biological matrices such as plasma, urine, or tissue homogenates [3]. The d3 labeling pattern strategically minimizes this chromatographic divergence while maintaining sufficient mass separation for unambiguous MRM detection.

Chromatography Isotope effect Matrix effects LC-MS/MS

Molecular Weight and MRM Transition Selection: d3 Enables Unambiguous Discrimination Without Excessive Mass Defect

The molecular weight of Ergothioneine-d3 is 232.32 g/mol, which is +3.01 Da higher than unlabeled ergothioneine (229.31 g/mol) and 6.03 Da lower than Ergothioneine-d9 (238.35 g/mol) [1]. This +3 Da mass difference is sufficient to resolve the internal standard signal from the analyte's natural M+1, M+2, and M+3 isotopologue envelope in all but the most extreme cases of high analyte concentration relative to internal standard. For MRM method development, the +3 Da shift permits the use of precursor ion m/z 233 with product ions that are identical to those used for the analyte (e.g., m/z 186, m/z 127, or m/z 84, depending on collision energy) . This shared fragmentation pathway ensures that the internal standard accurately tracks variations in collision cell efficiency and detector response. The d9 isotopologue (precursor m/z 239 → product m/z 127) has been employed in validated human plasma and erythrocyte quantification methods, demonstrating the viability of both labeling approaches [2]. Selection between d3 and d9 should consider instrument mass range capabilities, with d3 being compatible with all standard single quadrupole and triple quadrupole mass spectrometers including those with upper mass limits of 1000–2000 m/z.

MRM optimization Triple quadrupole Mass spectrometry Quantitative analysis

Ergothioneine-d3 Procurement Decision Scenarios: Matched Use Cases Based on Differential Evidence


Bioanalytical Method Development Requiring Minimal Deuterium Isotope Effect

For LC-MS/MS methods where co-elution of the internal standard with the native analyte is critical for matrix effect compensation—such as high-throughput analysis of ergothioneine in protein-precipitated plasma or tissue homogenates—Ergothioneine-d3 offers a reduced deuterium isotope effect compared to the perdeuterated d9 analog. The localization of three deuterium atoms on a single N-methyl group minimizes reversed-phase chromatographic retention time shifts, improving the internal standard's capacity to correct for ionization suppression that varies across the elution profile [1]. This scenario is particularly relevant for UPLC methods employing sub-2 μm columns where even minor retention time differences (<0.1 min) can misalign the internal standard and analyte within the gradient, compromising quantitative accuracy.

Multiplexed Internal Standard Panels in Targeted Metabolomics

In targeted metabolomics workflows where ergothioneine is quantified alongside multiple other sulfur-containing metabolites (e.g., selenoneine, hercynine, ergothioneine-sulfonate), the +3 Da mass shift of Ergothioneine-d3 minimizes the mass spectral footprint relative to d9. This reduced mass addition decreases the likelihood of isotopic cross-talk or overlapping MRM transitions when numerous internal standards are combined in a single analytical run [2]. The smaller mass defect of d3 (+3.01 Da) versus d9 (+9.04 Da) also simplifies spectral interpretation and reduces the risk of interference when analyzing isotopologues of structurally related compounds that may share similar fragmentation pathways.

Cost-Conscious Method Validation and Routine QC Analysis

Based on commercial pricing data from multiple suppliers, Ergothioneine-d3 is positioned as a cost-effective internal standard option relative to extensively deuterated alternatives. The synthetic route to d3, involving deuteration of a single N-methyl group rather than three independent methylation sites, may contribute to more favorable production economics . For laboratories performing routine quantitative analysis of ergothioneine across large sample cohorts—including clinical studies, nutritional surveillance, or dietary supplement quality control—this cost differential, when combined with adequate analytical performance characteristics, supports the selection of d3 for budget-sensitive but accuracy-demanding applications where method validation requirements are fully met by the d3 isotopologue.

Mechanistic Studies of Ergothioneine Biosynthesis and Metabolism Using Stable Isotope Tracing

Beyond its role as an internal standard, Ergothioneine-d3 serves as a stable isotope tracer for investigating ergothioneine biosynthesis pathways, cellular uptake kinetics, and in vivo metabolic fate. The enzymatic conversion of stable isotopically labeled hercynine-d3 to ergothioneine-d3 has been demonstrated in vitro, enabling precise tracking of the compound's distribution without the regulatory and safety constraints associated with radioactive tracers [3]. The defined +3 Da mass tag permits unambiguous differentiation between exogenously administered d3-labeled ergothioneine and endogenous unlabeled ergothioneine in biological specimens, facilitating quantitative assessment of uptake, tissue distribution, and metabolic turnover in cell culture and animal model systems.

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